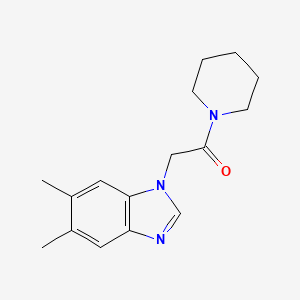
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE: is a complex organic compound featuring a benzimidazole core substituted with dimethyl groups and a piperidino-ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Piperidino-Ethanone Moiety: The final step involves the reaction of the dimethyl benzimidazole with piperidino-ethanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The piperidino-ethanone moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETIC ACID
- ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE
- (5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)(4-NITROPHENYL)METHANONE
Uniqueness
Compared to similar compounds, 2-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is unique due to the presence of the piperidino-ethanone moiety, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H21N3O/c1-12-8-14-15(9-13(12)2)19(11-17-14)10-16(20)18-6-4-3-5-7-18/h8-9,11H,3-7,10H2,1-2H3 |
InChI Key |
IHXLITPRSAZSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















